REACTION_SMILES
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[Cl:1][c:2]1[cH:3][c:4]([CH:5]=[O:6])[cH:7][c:8]([Cl:10])[cH:9]1.[OH:11][N+:12]([O-:13])=[O:14].[S:15](=[O:16])(=[O:17])([OH:18])[OH:19]>>[Cl:1][c:2]1[c:3]([N+:12](=[O:11])[O-:13])[c:4]([CH:5]=[O:6])[cH:7][c:8]([Cl:10])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Cl)cc(Cl)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=[N+]([O-])O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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O=Cc1cc(Cl)cc(Cl)c1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |